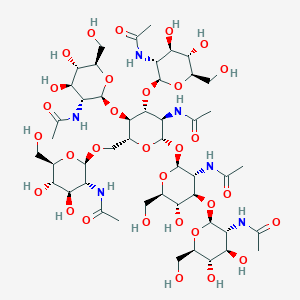
N-Acetylglucosamine hexasaccharide 1-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetylglucosamine hexasaccharide 1-4, also known as this compound, is a useful research compound. Its molecular formula is C48H80N6O31 and its molecular weight is 1237.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Characteristics
N-Acetylglucosamine hexasaccharide 1-4 consists of six N-acetylglucosamine units linked by β-(1,4) glycosidic bonds. This specific arrangement contributes to its functionality in biological systems and its interaction with various biomolecules.
Glycobiology
N-Acetylglucosamine hexasaccharide plays a crucial role in glycobiology, particularly in the study of glycoproteins and proteoglycans. These biomolecules are essential for cellular recognition processes and signaling pathways. The hexasaccharide's structure allows it to serve as a model for understanding glycan interactions in cell biology .
Pharmaceutical Development
The hexasaccharide has been investigated for its potential as a therapeutic agent. Its anti-inflammatory properties have been documented, suggesting applications in treating conditions such as arthritis and inflammatory bowel disease. Studies show that N-acetylglucosamine can inhibit pro-inflammatory cytokines like IL-6 and TNF-α, indicating its role in modulating immune responses .
| Application | Mechanism | Potential Use |
|---|---|---|
| Anti-inflammatory agent | Inhibition of IL-6 and TNF-α production | Treatment of arthritis |
| Glycan interaction studies | Model for glycoprotein structure-function relationships | Understanding cell signaling |
| Sialic acid synthesis substrate | Precursor for sialic acid derivatives | Development of antiviral drugs |
Biotechnological Applications
N-Acetylglucosamine hexasaccharide is also utilized in biotechnology for the production of biofuels from chitin waste. Microorganisms like Rhodotorula glutinis can convert this hexasaccharide into bioethanol, showcasing its potential as a sustainable resource .
Inflammation Studies
In a recent study, derivatives of N-acetylglucosamine were synthesized to enhance anti-inflammatory effects. The compound BNAG1 exhibited significant inhibition of leukocyte migration and cytokine production in mouse models, highlighting the therapeutic potential of modified N-acetylglucosamine structures in inflammation-related diseases .
Sialic Acid Production
Research has demonstrated that N-acetylglucosamine hexasaccharide serves as a substrate for synthesizing sialic acids, which are critical for viral recognition and binding during infections. This application is particularly relevant for developing neuraminidase inhibitors used in treating influenza .
Cosmetic Industry
N-Acetylglucosamine hexasaccharide is increasingly used in cosmetic formulations due to its moisturizing properties and ability to enhance skin barrier function. Its inclusion in skincare products can improve hydration and promote skin repair mechanisms .
Nutraceuticals
The compound is also marketed as a dietary supplement aimed at joint health, leveraging its anti-inflammatory properties to support cartilage maintenance and reduce pain associated with osteoarthritis .
特性
CAS番号 |
13319-33-0 |
|---|---|
分子式 |
C48H80N6O31 |
分子量 |
1237.2 g/mol |
IUPAC名 |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C48H80N6O31/c1-13(60)49-25-36(71)31(66)19(7-55)76-43(25)75-12-24-40(82-44-26(50-14(2)61)37(72)32(67)20(8-56)77-44)42(84-46-28(52-16(4)63)39(74)34(69)22(10-58)79-46)30(54-18(6)65)48(81-24)85-47-29(53-17(5)64)41(35(70)23(11-59)80-47)83-45-27(51-15(3)62)38(73)33(68)21(9-57)78-45/h19-48,55-59,66-74H,7-12H2,1-6H3,(H,49,60)(H,50,61)(H,51,62)(H,52,63)(H,53,64)(H,54,65)/t19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44+,45+,46+,47+,48+/m1/s1 |
InChIキー |
QHXJHQUGUOEOLW-YZIYJOPFSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)NC(=O)C)NC(=O)C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)O |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)NC(=O)C)NC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C)CO)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)NC(=O)C)NC(=O)C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)O |
Key on ui other cas no. |
13319-33-0 |
同義語 |
(GlcNAc)6 (1-4) N-acetylglucosamine hexasaccharide 1-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















